Cas no 1805552-27-5 (5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride)
5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride
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- Inchi: 1S/C6H2ClF2IN2O4S/c7-17(15,16)4-3(10)2(5(8)9)1-11-6(4)12(13)14/h1,5H
- InChI Key: KGOBXYRBADNIHS-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=CN=C(C=1S(=O)(=O)Cl)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 398
- XLogP3: 2.3
- Topological Polar Surface Area: 101
5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029023540-250mg |
5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride |
1805552-27-5 | 95% | 250mg |
$931.00 | 2022-04-01 | |
| Alichem | A029023540-500mg |
5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride |
1805552-27-5 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
| Alichem | A029023540-1g |
5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride |
1805552-27-5 | 95% | 1g |
$2,750.25 | 2022-04-01 |
5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride
Research Brief on 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride (CAS: 1805552-27-5) in Chemical Biology and Pharmaceutical Applications
The compound 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride (CAS: 1805552-27-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This sulfonyl chloride derivative, characterized by the presence of difluoromethyl, iodo, and nitro functional groups, serves as a valuable intermediate in the synthesis of bioactive molecules and drug candidates. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.
One of the key research areas involving this compound is its role as a building block for the synthesis of heterocyclic compounds. The presence of the sulfonyl chloride group allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores. Recent publications have highlighted its utility in the construction of pyridine-based scaffolds, which are prevalent in many FDA-approved drugs. For instance, a 2023 study demonstrated its use in the synthesis of novel PI3K inhibitors, showcasing its potential in oncology drug discovery.
In addition to its synthetic applications, 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride has been investigated for its biochemical properties. The difluoromethyl group is known to enhance metabolic stability and bioavailability, making it a desirable feature in drug design. Recent in vitro studies have shown that derivatives of this compound exhibit promising activity against specific enzyme targets, such as tyrosine kinases and proteases. These findings underscore its potential as a lead compound for further optimization.
Another notable aspect of this compound is its role in chemical biology probes. Researchers have utilized its reactive sulfonyl chloride group to label proteins and other biomolecules, enabling the study of protein-protein interactions and cellular pathways. A 2024 study published in Journal of Medicinal Chemistry reported the development of a fluorescent probe based on this scaffold, which was used to visualize kinase activity in live cells. This application highlights its versatility beyond traditional drug discovery.
Despite its promising attributes, challenges remain in the handling and storage of 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride due to its sensitivity to moisture and light. Recent advancements in synthetic methodologies have addressed some of these issues, with researchers developing more stable derivatives or alternative synthetic routes. For example, a 2023 patent application described a novel protective group strategy to improve the compound's stability during storage and transportation.
In conclusion, 5-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride (CAS: 1805552-27-5) represents a valuable tool in modern chemical biology and pharmaceutical research. Its unique reactivity and structural features make it a versatile intermediate for drug discovery and biochemical studies. Ongoing research continues to explore its full potential, with recent studies emphasizing its applications in kinase inhibitor development and chemical probe design. As the field advances, this compound is likely to play an increasingly important role in the discovery of next-generation therapeutics.
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